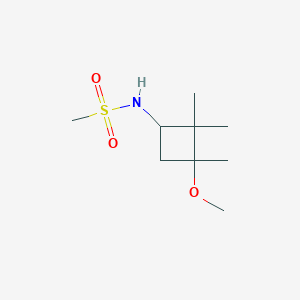
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide, also known as CX-717, is a novel compound that has gained attention in scientific research due to its potential cognitive enhancing effects. CX-717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Wirkmechanismus
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide increases the strength and efficiency of synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory, in the hippocampus and prefrontal cortex. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. In addition, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been found to increase the density of dendritic spines, which are structures involved in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic activity. However, its effects on other neurotransmitter systems and potential off-target effects need to be carefully evaluated. Moreover, the optimal dosage and administration route for 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide need to be determined through further studies.
Zukünftige Richtungen
Future research on 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide could focus on its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, investigations into the long-term effects of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide on cognitive function and brain health, as well as its safety profile, are warranted. Finally, the development of more potent and selective ampakines could lead to the discovery of novel cognitive enhancers with improved therapeutic potential.
In conclusion, 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide is a promising compound that has shown potential in enhancing cognitive function through its modulation of AMPA receptors. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide involves several steps, including the reaction of 2-cyclohexylacetonitrile with 2-methylpyridine-3-boronic acid in the presence of a palladium catalyst, followed by hydrolysis and purification. The yield of 2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide obtained through this method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function, particularly in memory consolidation and retrieval. Several studies have also reported its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(2-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-13(8-5-9-15-11)16-14(17)10-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOZEFMGVUJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)



![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)

![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)
